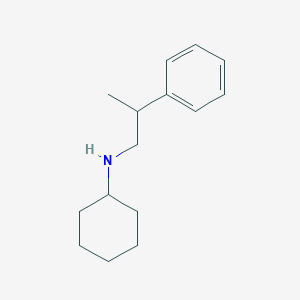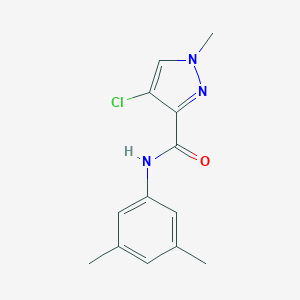![molecular formula C19H14BrN7O2 B267927 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BMT-047, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique chemical structure and has shown promising results in various studies, making it an interesting subject of research.
作用機序
The mechanism of action of 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to have activity at several ion channels, including voltage-gated sodium channels and calcium channels, and has also been shown to interact with certain receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. This compound has been shown to modulate the activity of ion channels and receptors, which can affect the electrical activity of cells and the release of neurotransmitters. This compound has also been shown to have anticonvulsant and analgesic effects in animal models, indicating its potential as a therapeutic agent for certain neurological disorders.
実験室実験の利点と制限
One advantage of using 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its unique chemical structure, which can provide insights into the structure-activity relationships of similar compounds. This compound has also been shown to have promising results in various studies, indicating its potential as a therapeutic agent. However, one limitation of using this compound is its limited availability, which can make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for research on 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on ion channels and receptors.
2. Studies on the potential therapeutic applications of this compound, including its use as an anticonvulsant and analgesic agent.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, to determine its optimal dosage and administration route.
4. Development of new synthetic methods for this compound, to improve its yield and purity.
5. Studies on the structure-activity relationships of this compound and related compounds, to identify new compounds with improved activity and selectivity.
Conclusion:
In conclusion, this compound is a novel compound with a unique chemical structure that has shown promising results in various studies. This compound has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound, and to develop new synthetic methods and related compounds.
合成法
The synthesis of 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps, including the preparation of key intermediates and the final cyclization reaction. The synthesis of this compound has been described in detail in several research articles, and various modifications have been made to optimize the yield and purity of the final product.
科学的研究の応用
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has shown promising results in several studies, including its ability to modulate the activity of ion channels and receptors, and its potential as a therapeutic agent for certain neurological disorders.
特性
分子式 |
C19H14BrN7O2 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14BrN7O2/c1-29-13-4-2-3-11(9-13)17-14-15(10-5-7-12(20)8-6-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17,25-26H,1H3 |
InChIキー |
WWFUXHYUCOYYGF-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
正規SMILES |
COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B267845.png)
![2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(3-Bromobenzyl)amino]-2-propanol](/img/structure/B267854.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B267867.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)
![6-bromo-N-(furan-2-ylmethyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267873.png)
![6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267874.png)